molecular formula C9H16O2 B2696105 [1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol CAS No. 1354932-12-9

[1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol

Cat. No. B2696105
Key on ui cas rn: 1354932-12-9
M. Wt: 156.225
InChI Key: KNEHDOLJHKRNPY-UHFFFAOYSA-N
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Patent
US08580962B2

Procedure details

To a suspension of LiAlH4 (0.166 g, 4.4 mmol) in anhydrous Et2O (10 mL) stirred a 0° C. was added a solution of Compound 100a (100 mg, 2.08 mmol) in Et2O (10 mL). The reaction mixture was stirred at r.t. for 2 h. Additional 0.5 equivalents of LiAlH4 were added and the reaction was stirred at r.t. for 1 h. Afterwards, it was quenched, by adding THF/H2O (2 mL:1.3 mL), then 2N HCl (30 mL). Extraction with EtOAc, drying over Na2SO4 and evaporation to dryness afforded a crude, that was purified by means of automated flash chromatography (SP01®TM-Biotage; gradient Dichloromethane-Methanol gradient from 1:0 to 95:5) to give the title compound as a white solid. Yield: 92.1%.
Quantity
0.166 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92.1%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH2:7]=[C:8]1[CH2:13][CH2:12][C:11]([C:19](OCC)=[O:20])([C:14](OCC)=[O:15])[CH2:10][CH2:9]1>CCOCC>[OH:15][CH2:14][C:11]1([CH2:19][OH:20])[CH2:12][CH2:13][C:8](=[CH2:7])[CH2:9][CH2:10]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.166 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
C=C1CCC(CC1)(C(=O)OCC)C(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred a 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at r.t. for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
the reaction was stirred at r.t. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Afterwards, it was quenched
ADDITION
Type
ADDITION
Details
by adding THF/H2O (2 mL:1.3 mL)
EXTRACTION
Type
EXTRACTION
Details
Extraction with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over Na2SO4 and evaporation to dryness
CUSTOM
Type
CUSTOM
Details
afforded a crude, that
CUSTOM
Type
CUSTOM
Details
was purified by means of automated flash chromatography (SP01®TM-Biotage; gradient Dichloromethane-Methanol gradient from 1:0 to 95:5)

Outcomes

Product
Name
Type
product
Smiles
OCC1(CCC(CC1)=C)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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